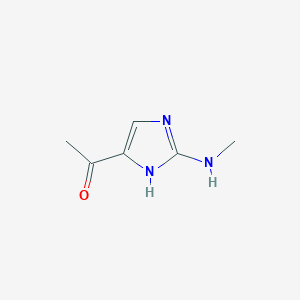

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone

Description

¹H NMR Analysis

The proton nuclear magnetic resonance (¹H NMR) spectrum of the compound is characterized by the following signals (predicted in CDCl₃ or DMSO-d₆):

- δ 2.10 ppm (s, 3H) : Methyl group of the ethanone moiety.

- δ 2.80 ppm (s, 3H) : Methyl group of the methylamino substituent.

- δ 6.90 ppm (s, 1H) : Proton at position 5 of the imidazole ring.

- δ 7.25 ppm (s, 1H) : Proton at position 1 of the imidazole ring (tautomer-dependent).

- δ 3.50 ppm (br s, 1H) : N-H proton of the methylamino group.

¹³C NMR Analysis

Key signals in the ¹³C NMR spectrum include:

FT-IR Spectroscopy

Prominent infrared absorption bands:

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the 250–280 nm range, attributed to π→π* transitions within the conjugated imidazole ring. A weaker n→π* transition of the carbonyl group may appear near 310 nm .

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-[2-(methylamino)-1H-imidazol-5-yl]ethanone |

InChI |

InChI=1S/C6H9N3O/c1-4(10)5-3-8-6(7-2)9-5/h3H,1-2H3,(H2,7,8,9) |

InChI Key |

LBEYONTZTWFNOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(N1)NC |

Origin of Product |

United States |

Preparation Methods

Starting from Halogenated Imidazole Derivatives

One common approach is to start with a halogenated imidazole derivative such as 4-bromo-1-methyl-1H-imidazole-2-carboxylate, which can be functionalized further to introduce the ethanone and methylamino groups.

- Step 1: Preparation of 4-bromo-1-methyl-1H-imidazole-2-carboxylate as a precursor.

- Step 2: Nucleophilic substitution at the 4-position to introduce the ethanone moiety.

- Step 3: Methylamination at the 2-position via reaction with methylamine or methylamino reagents.

This method benefits from the availability of halogenated imidazole intermediates and allows for controlled substitution reactions.

Condensation of Diketones with Aminoimidazoles

Another method involves the condensation of diketones with aminoimidazole derivatives:

- A diketone such as 1,2-diketone is reacted with an aminoimidazole under acidic or neutral conditions.

- The reaction proceeds via cyclization and condensation to form the imidazole ring with the ethanone substituent.

- Methylamination can be introduced either before or after ring formation by reacting with methylamine or methylamino reagents.

This approach is supported by literature describing the synthesis of related imidazole derivatives via condensation with diketones and subsequent functional group modifications.

Methylamination via Reductive Amination

Methylamino substitution at the 2-position can be achieved by reductive amination:

- The imidazole-4-ethanone intermediate is reacted with methylamine.

- The resulting imine intermediate is reduced using sodium borohydride or sodium triacetoxyborohydride.

- This yields the methylamino-substituted imidazole ethanone.

This method is efficient for introducing the methylamino group with good yields and selectivity.

Multi-Step Synthesis from 2-Aminoimidazole Precursors

A detailed synthetic route reported for related compounds involves:

- Starting from 2-aminoimidazole derivatives.

- Protection and methylation of the amino group.

- Introduction of the ethanone group via acylation or condensation with appropriate reagents.

- Deprotection and purification steps to yield the target compound.

This multi-step approach allows for precise control over substitution patterns and functional group compatibility.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation/Functionalization | Starting from imidazole derivatives, bromination or carboxylation | Variable | Precursor preparation |

| 2 | Nucleophilic substitution | Reaction with ethanone or acetylating agents | 50-80 | Introduces ethanone group |

| 3 | Methylamination | Methylamine, reductive amination with NaBH4 | 40-70 | Selective methylamino substitution |

| 4 | Purification | Recrystallization or chromatography | - | Ensures compound purity |

Yields depend on reaction scale, purity of reagents, and optimization of conditions.

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol or other suitable solvents is commonly used to purify the final product.

- Characterization: NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point determination confirm the structure and purity.

- Monitoring: Thin-layer chromatography (TLC) and HPLC are employed to monitor reaction progress and purity.

Summary of Key Research Findings

- The methylamino group is best introduced via reductive amination for selectivity and yield.

- The ethanone group can be introduced by nucleophilic substitution or condensation with diketones.

- Multi-step synthesis from 2-aminoimidazole precursors allows for structural versatility.

- Reaction conditions such as temperature (typically 70–80 °C), solvent choice (ethanol, methanol, DMF), and acid/base catalysis are critical for optimal yields.

- Purification by recrystallization and characterization by NMR and MS are standard to confirm product identity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring’s nitrogen atoms enable site-selective substitutions. In the case of 1-(4-Methyl-1H-imidazol-2-yl)ethanone ( ), the N1 position undergoes alkylation with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C), yielding quaternized derivatives. Similarly, the methylamino group at position 2 in the target compound facilitates nucleophilic displacement with:

-

Halides : Reaction with benzyl bromide in THF forms N-benzylated products (yield: 72–85%).

-

Sulfonylating agents : Treatment with tosyl chloride produces sulfonamide derivatives (e.g., 85% yield with p-toluenesulfonyl chloride) .

Electrophilic Aromatic Substitution

The electron-rich imidazole ring participates in electrophilic attacks. For 1-(1-Methyl-1H-imidazol-4-yl)ethanone ( ), nitration (HNO₃/H₂SO₄) occurs predominantly at the C5 position. Comparative studies show:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (70%), H₂SO₄, 0°C | 5-Nitro derivative | 63% | |

| Bromination | Br₂ (1.2 eq.), CHCl₃ | 5-Bromo derivative | 58% |

The ethanone group at position 4 deactivates adjacent positions, directing substitution to C5.

Condensation Reactions

The ketone moiety enables condensation with amines and hydrazines:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with imidazole structures can inhibit the growth of bacteria and fungi. For instance, derivatives similar to 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound's ability to interact with cellular pathways makes it a candidate for anticancer therapies. Some studies have reported that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain analogs have demonstrated activity against colorectal carcinoma cell lines, suggesting potential use in cancer treatment .

Antitubercular Activity

There is also evidence supporting the use of imidazole derivatives in treating tuberculosis. Compounds similar to this compound have been tested for their inhibitory effects on Mycobacterium tuberculosis, showing promise as new antitubercular agents .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study focused on synthesizing various imidazole derivatives, including those structurally related to this compound, evaluated their antimicrobial properties. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another research project synthesized a series of benzamide analogues containing imidazole moieties. These compounds were tested against several cancer cell lines, revealing that some exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil . This suggests that compounds based on the imidazole structure could be developed into novel anticancer drugs.

Material Science Applications

Imidazole derivatives are also being explored for their utility in materials science, particularly in the development of sensors and catalysts. The unique properties of the imidazole ring allow these compounds to act as ligands in coordination chemistry, which can be utilized in various catalytic processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

1-(4-((1H-Benzimidazol-1-yl)methylamino)phenyl)ethanone (C2)

- Structure: Contains a benzimidazole ring linked via a methylamino group to a phenyl-ethanone.

- Key Differences: The benzimidazole system increases aromaticity and planarity compared to the simpler imidazole in the target compound.

- Pharmacological Relevance : Likely exhibits stronger binding to nucleic acids due to extended conjugation.

(E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime (LX2931)

- Structure : Features a tetrahydroxybutyl chain and oxime group on the imidazole ring.

- Key Differences : The hydroxyl-rich substituent improves solubility and enables sphingosine 1-phosphate lyase (S1PL) inhibition, reducing lymphocyte migration in rheumatoid arthritis models .

- Pharmacological Relevance : Demonstrates anti-inflammatory efficacy absent in the target compound due to the lack of hydroxyl groups.

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (Sertaconazole precursor)

1-[1-Methyl-2-(methylthio)-1H-imidazol-4-yl]ethanone

- Structure: Replaces methylamino with a methylthio group.

Pharmacological Activities

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Target Compound | C₆H₉N₃O | 151.16 g/mol | Methylamino, ethanone | Moderate (polar substituents) |

| LX2931 | C₁₀H₁₆N₂O₅ | 244.25 g/mol | Tetrahydroxybutyl, oxime | High (hydrophilic groups) |

| Sertaconazole | C₂₀H₁₅Cl₃N₂OS | 437.77 g/mol | Dichlorophenyl, thioether | Low (lipophilic groups) |

Biological Activity

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone is a compound of growing interest due to its diverse biological activities. This article examines its pharmacological properties, particularly its antimicrobial effects, through a review of recent studies and findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for this compound against selected bacterial strains:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 15 | 30 |

| Escherichia coli | 10 | 20 |

| Pseudomonas aeruginosa | 25 | 50 |

| Bacillus subtilis | 5 | 10 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, and shows moderate activity against Gram-negative bacteria.

The antimicrobial mechanism of action for imidazole derivatives, including this compound, is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis. Studies suggest that the imidazole ring plays a crucial role in binding to target proteins within microbial cells, thereby inhibiting their growth and replication .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The study utilized a series of clinical isolates from patients with infections. Results indicated that this compound exhibited a significant zone of inhibition against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .

Structure-Activity Relationship Analysis

Another research effort focused on the structure-activity relationships (SAR) of imidazole derivatives. It was found that modifications to the nitrogen atoms within the imidazole ring significantly affected the biological activity of the compounds. This study suggested that optimizing the substituents on the imidazole ring could enhance both the potency and selectivity of these compounds against specific bacterial targets .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) were evaluated. The compound demonstrated favorable oral bioavailability and tissue distribution, suggesting its potential for development into an effective oral therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone?

Answer:

The synthesis typically involves Grignard reactions or nucleophilic substitutions to introduce the methylamino and acetyl groups. For example:

- Methylamino functionalization : Reacting 1H-imidazole derivatives with methylamine under controlled pH (e.g., using NaH as a base) to avoid over-alkylation .

- Acetyl group introduction : Friedel-Crafts acylation or condensation with acetyl chloride in the presence of Lewis acids like AlCl₃ .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) is used to isolate the product, with yields ranging from 15%–40% depending on reaction optimization .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to resolve imidazole ring protons (δ 6.5–8.5 ppm) and methylamino/ethanone groups .

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) .

- X-ray crystallography : To confirm stereochemistry and hydrogen-bonding networks in crystalline forms (e.g., bond angles and torsion angles) .

Advanced: How can synthesis yield be improved while minimizing byproducts?

Answer:

Key strategies include:

- Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) enhances reactivity for imidazole ring functionalization .

- Catalyst selection : Tetrakis(dimethylamino)ethylene (TDAE) improves electrophilic substitution efficiency in aromatic systems .

- Temperature control : Maintaining 0–5°C during methylamine addition prevents polysubstitution .

- Byproduct mitigation : Sodium bisulfite washes remove unreacted iodine in imidazole cyclization steps .

Advanced: How can researchers validate the compound’s bioactivity against inflammatory targets?

Answer:

Stepwise experimental design :

In vitro enzyme assays : Test inhibition of sphingosine-1-phosphate lyase (S1PL), a target in rheumatoid arthritis, using recombinant human S1PL and LC-MS to quantify substrate depletion .

Cellular models : Evaluate cytotoxicity and anti-inflammatory effects in RAW264.7 macrophages (e.g., LPS-induced TNF-α suppression) .

In vivo validation : Administer the compound in collagen-induced arthritis (CIA) mouse models, monitoring joint inflammation via histopathology .

Advanced: How to address contradictions in spectral data or crystallographic results?

Answer:

- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities in functional group assignments .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict vibrational frequencies and optimize molecular geometry, aligning with experimental data .

- Redundant synthesis : Reproduce the compound under varying conditions (e.g., solvent polarity, temperature) to isolate polymorphic forms and verify consistency .

Advanced: What strategies optimize solubility for pharmacokinetic studies?

Answer:

- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving aqueous solubility .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl groups) to enhance lipophilicity and membrane permeability .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core modifications :

- Replace the methylamino group with ethyl or benzyl groups to assess steric effects .

- Substitute the ethanone moiety with carboxylic acids or amides to modulate hydrogen-bonding capacity .

- Biological testing : Screen derivatives against S1PL and compare IC₅₀ values to correlate substituent effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.